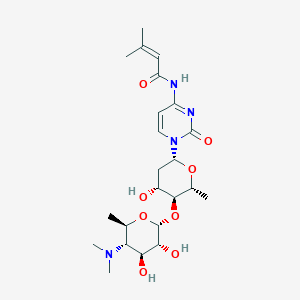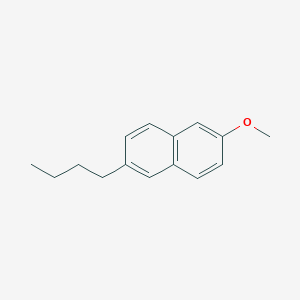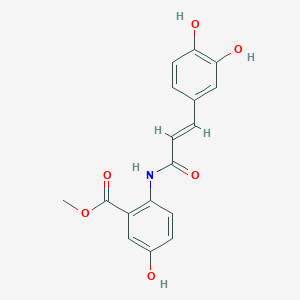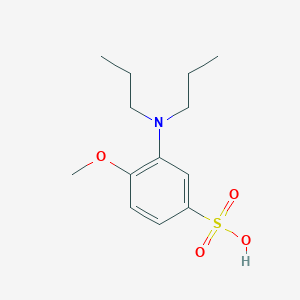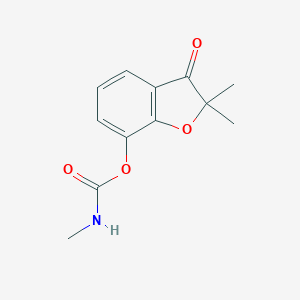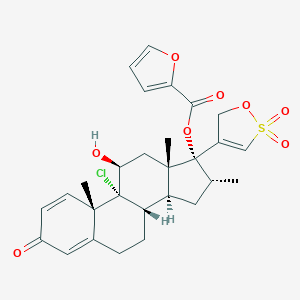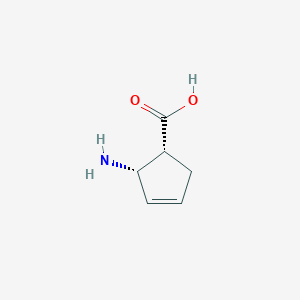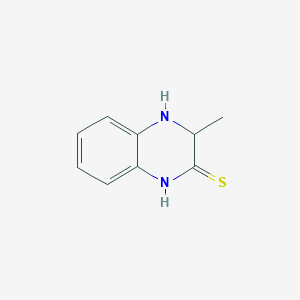
3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione, also known as MDQT, is a heterocyclic organic compound with a thione group. It has been widely studied for its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a key role in memory and learning.
Biochemical and physiological effects:
Studies have shown that 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione has a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to cells.
实验室实验的优点和局限性
One of the main advantages of using 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation of using 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione is its relatively high cost compared to other compounds that have similar biological activities.
未来方向
There are several future directions for research on 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of the potential therapeutic uses of 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione and its potential side effects.
合成方法
The synthesis of 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione involves the reaction of 2-amino-3-methylquinoxaline with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting product is then treated with acid to obtain 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione in high yield. This method has been optimized to produce 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione in large quantities and with high purity.
科学研究应用
3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione has also been investigated as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
CAS 编号 |
149668-97-3 |
|---|---|
产品名称 |
3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione |
分子式 |
C9H10N2S |
分子量 |
178.26 g/mol |
IUPAC 名称 |
3-methyl-3,4-dihydro-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C9H10N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12) |
InChI 键 |
ZPCPNLFCPYHDQX-UHFFFAOYSA-N |
SMILES |
CC1C(=S)NC2=CC=CC=C2N1 |
规范 SMILES |
CC1C(=S)NC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




